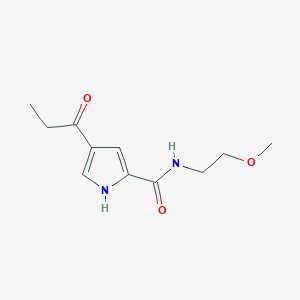

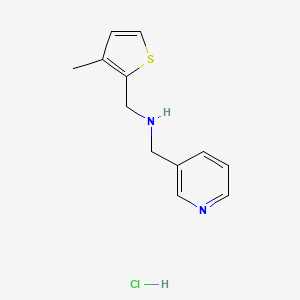

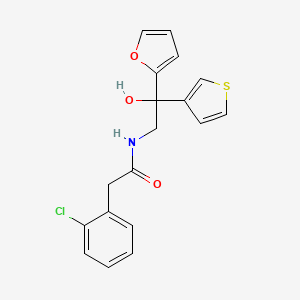

(1-(Thiazol-2-yl)piperidin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure of the compound is likely to be similar to these reported structures.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 4-Piperidinemethanol, a related compound, is a cyclic secondary amine, and its standard molar enthalpies of combustion, sublimation, and formation have been determined .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing various derivatives of piperidin-4-yl methanol. For instance, the synthesis of compounds with specific sulfonyl and diphenyl substitutions, where X-ray diffraction studies revealed monoclinic crystal systems and chair conformations of the piperidine ring, highlighting the structural intricacies of these molecules (S. Naveen et al., 2015); (H. R. Girish et al., 2008). These findings contribute to our understanding of the molecular structures and potential applications of these compounds in various fields of chemistry and material science.

Molecular Aggregation and Spectroscopic Studies

Investigations into the effects of molecular aggregation on the spectroscopic properties of related thiazolyl and benzene derivatives provide insights into the interactions and behaviors of these compounds in different solvents. Spectroscopic studies reveal how the structure of the substituent group can influence molecule aggregation, which is critical for applications in materials science and photophysics (A. Matwijczuk et al., 2016).

Antimicrobial Activities

Synthesis of new derivatives has also been explored for their potential antimicrobial activities. The creation of benzothiazole and pyridine derivatives showcases the versatility of these compounds in generating biologically active molecules. Some synthesized compounds have displayed modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (N. Patel et al., 2011).

Catalytic and Synthetic Applications

Research into the catalytic and synthetic applications of related compounds, such as the use of molybdenum(VI) complexes for oxidation reactions, highlights the potential of these molecules in facilitating chemical transformations. Such studies indicate the usefulness of thiazolyl derivatives in catalysis, offering a path toward more efficient and selective synthetic processes (M. Ghorbanloo et al., 2017).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity being exerted.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, the effects could range from antimicrobial to antitumor effects .

Safety and Hazards

Direcciones Futuras

Piperidines, which include “(1-(Thiazol-2-yl)piperidin-4-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

[1-(1,3-thiazol-2-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-7-8-1-4-11(5-2-8)9-10-3-6-13-9/h3,6,8,12H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYPUWLEWRYPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999392.png)

![6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2999397.png)

![1-(4-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999401.png)

![3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2999403.png)